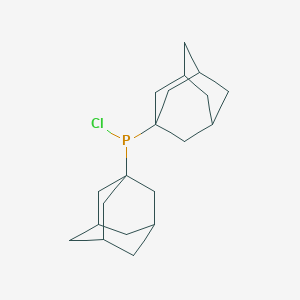

Di(1-adamantyl)chlorophosphine

Description

Significance of Adamantane (B196018) Scaffolds in Ligand Design

The adamantane scaffold is a popular and effective motif in ligand design due to a combination of its distinct structural and electronic characteristics. sinocompound.com Its most notable feature is the significant steric bulk created by its three-fused cyclohexane (B81311) rings in a rigid, cage-like structure. sinocompound.comsinocompound.com This steric hindrance is a crucial factor in determining the efficacy of a catalyst. sinocompound.com

Key attributes of adamantane scaffolds in ligands include:

Steric Influence : The bulkiness of the adamantyl group is quantified by a large Tolman cone angle (θ), a measure of the steric footprint of a ligand. sinocompound.com Ligands with large cone angles can enhance catalytic activity and selectivity by controlling the coordination environment around the metal center, often preventing the formation of undesirable catalyst dimers or oligomers. uq.edu.ausinocompound.com This steric congestion can accelerate key steps in catalytic cycles, such as oxidative addition, allowing reactions to proceed under milder conditions. uq.edu.au

Electronic Properties : Beyond sterics, the adamantyl group is an electron-donating alkyl substituent. Electron-rich phosphine (B1218219) ligands are known to promote the activity of catalysts, particularly in cross-coupling reactions. sinocompound.com The ability to functionalize the adamantane scaffold itself allows for the fine-tuning of these electronic properties, enabling the optimization of a ligand for a specific catalytic transformation. sinocompound.com

The successful application of adamantyl-containing ligands has expanded significantly, proving effective not only in C-C bond formation but also in C-N and C-heteroatom couplings, including in the synthesis of pharmaceutically relevant molecules. sinocompound.com

Overview of Bulky Phosphine Ligands in Transition Metal Catalysis

Phosphines are a ubiquitous class of ligands in homogeneous transition metal catalysis. rsc.org Their properties can be systematically tuned by modifying the substituents on the phosphorus atom, which in turn influences the reactivity and selectivity of the metal catalyst. rsc.orgtcichemicals.com Bulky, electron-rich phosphine ligands have become indispensable in modern organic synthesis, particularly for challenging cross-coupling reactions. researchgate.netmdpi.comnih.gov

The effectiveness of these ligands stems from their ability to influence the elementary steps of a catalytic cycle:

Oxidative Addition : Highly electron-donating phosphines increase the electron density on the metal center, which facilitates the oxidative addition step, especially for less reactive substrates like aryl chlorides. tcichemicals.com

Reductive Elimination : The steric bulk of the ligand promotes reductive elimination, the final step in many cross-coupling reactions that releases the desired product and regenerates the active catalyst. tcichemicals.com

The combination of these electronic and steric effects makes bulky phosphines, such as those containing tert-butyl, cyclohexyl, or adamantyl groups, highly effective for a range of palladium-catalyzed reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. tcichemicals.comlookchem.com The development of these advanced ligands has enabled the use of previously unreactive coupling partners and has significantly expanded the scope and utility of transition-metal catalysis. uq.edu.auresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

bis(1-adamantyl)-chlorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOJCPQWSXCCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(C45CC6CC(C4)CC(C6)C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455585 | |

| Record name | Di(1-adamantyl)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157282-19-4 | |

| Record name | Diadamantylchlorophosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157282-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(1-adamantyl)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Di 1 Adamantyl Chlorophosphine

Historical and Current Synthesis Routes for Di(1-adamantyl)chlorophosphine

The preparation of this compound is not a trivial single-step process but rather a sequence of transformations, starting from adamantane (B196018) itself. The most established routes involve the initial formation of a phosphinic chloride intermediate, which is subsequently converted to the target compound.

The foundational step in the synthesis of this compound involves the direct functionalization of adamantane. This is typically achieved through a Friedel-Crafts-type reaction, specifically a Kinnear-Perren reaction. vu.lt In this process, adamantane is reacted with phosphorus trichloride (B1173362) (PCl₃) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). uq.edu.au

This electrophilic substitution reaction does not directly yield the desired chlorophosphine. Instead, the major product isolated after hydrolysis of the reaction mixture is di(1-adamantyl)phosphinic chloride (Ad₂P(O)Cl). vu.ltuq.edu.au The rigidity of the adamantyl cage is thought to stabilize the transition state, which favors the disubstitution of the phosphorus atom. Optimization of reaction parameters, such as temperature control and reactant stoichiometry in an anhydrous environment, is crucial for maximizing the yield of this key intermediate, with reported yields being as high as 93%. uq.edu.ausmolecule.com On a multi-mole scale, yields of 78% have been documented. vu.lt

With di(1-adamantyl)phosphinic chloride (Ad₂P(O)Cl) in hand, a two-step conversion is required to arrive at this compound (Ad₂PCl). This process involves a reduction followed by a chlorination step. uq.edu.au

First, the phosphinic chloride is reduced to the corresponding secondary phosphine (B1218219), di(1-adamantyl)phosphine (Ad₂PH). This reduction can be accomplished using various reducing agents. Trichlorosilane (HSiCl₃) has been shown to be highly effective, affording the secondary phosphine in 93% yield. uq.edu.au An alternative reagent for this reduction is lithium aluminum hydride (LiAlH₄). vu.lt

The final step is the chlorination of the di(1-adamantyl)phosphine intermediate. This transformation can be achieved quantitatively using a chlorinating agent such as carbon tetrachloride (CCl₄) to furnish the desired this compound product. uq.edu.au

The most prevalent and well-documented route to this compound is a deliberate multi-step synthesis. researchgate.net This sequence, originating from commercially available adamantane, can be summarized as a three-step process:

Phosphorylation: A Friedel-Crafts reaction to produce di(1-adamantyl)phosphinic chloride. uq.edu.au

Reduction: Conversion of the phosphinic chloride to di(1-adamantyl)phosphine. vu.ltuq.edu.au

Chlorination: Transformation of the secondary phosphine into the final this compound. uq.edu.au

While multi-step, this strategy is robust and scalable, allowing for the production of the target compound with high purity. vu.lt To date, a direct one-pot synthesis from adamantane to this compound has not been prominently featured in the literature, making the sequential approach the current standard.

| Step | Reactants | Reagents/Catalyst | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Phosphorylation | Adamantane, PCl₃ | AlCl₃ | Di(1-adamantyl)phosphinic chloride | 78-93% | vu.ltuq.edu.au |

| 2. Reduction | Di(1-adamantyl)phosphinic chloride | HSiCl₃ or LiAlH₄ | Di(1-adamantyl)phosphine | 93% (with HSiCl₃) | vu.ltuq.edu.au |

| 3. Chlorination | Di(1-adamantyl)phosphine | CCl₄ | This compound | Quantitative | uq.edu.au |

This compound as a Building Block in Organophosphorus Synthesis

This compound serves as a versatile synthon for the creation of more complex and valuable organophosphorus compounds, particularly tertiary phosphine ligands which are widely used in catalysis. lookchem.com The chlorine atom on the phosphorus center is a good leaving group, allowing for nucleophilic substitution reactions.

A prominent application is the reaction of this compound with organometallic reagents, such as organolithium compounds. For example, treatment with n-butyllithium (n-BuLi) yields di(1-adamantyl)butylphosphine, a highly effective ligand in palladium-catalyzed cross-coupling reactions known by the trade name cataCXium® A. uq.edu.au This approach provides a straightforward method for introducing a third, distinct alkyl group onto the phosphorus atom. This method is considered an improvement over other protocols as it avoids the formation of more sensitive intermediates like lithium di(1-adamantyl)phosphide. researchgate.net

| Starting Material | Reagent | Product | Application of Product | Reference |

|---|---|---|---|---|

| This compound | n-Butyllithium (n-BuLi) | Di(1-adamantyl)butylphosphine | Ligand for Pd-catalyzed coupling | uq.edu.au |

| This compound | Primary Amines (e.g., R-NH₂) | Iminophosphoranes | Synthetic intermediates | biosynth.com |

Derivatization and Chemical Transformations of Di 1 Adamantyl Chlorophosphine

Synthesis of Tertiary Di(1-adamantyl)phosphines

The construction of tertiary phosphines from di(1-adamantyl)chlorophosphine is a critical pathway to access a range of valuable ligands for catalysis. These methods involve the formation of a new phosphorus-carbon bond, typically through alkylation or reaction with organometallic reagents.

Alkylation Reactions via Phosphonium (B103445) Salts

A common strategy for synthesizing tertiary di(1-adamantyl)phosphines involves a two-step process: alkylation to form a phosphonium salt, followed by deprotonation. lookchem.comresearchgate.net This method avoids the use of sensitive reagents like phosgene (B1210022) or the formation of lithium di(1-adamantyl)phosphide. lookchem.comresearchgate.netresearchgate.net The initial step involves the reaction of a secondary di(1-adamantyl)phosphine with an alkyl or benzyl (B1604629) halide to produce the corresponding phosphonium salt. lookchem.com These phosphonium salts can often be isolated in high purity and are stable enough for further reactions. lookchem.com

Subsequent deprotonation of the phosphonium salt yields the desired tertiary phosphine (B1218219). lookchem.comresearchgate.net This approach has been successfully applied to prepare a variety of di(1-adamantyl)alkylphosphines, which have demonstrated significant potential as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction of aryl chlorides. lookchem.com Notably, the phosphonium salts themselves can also act as effective ligand precursors in these catalytic systems. lookchem.comresearchgate.net

Alternative synthetic routes to phosphonium salts have also been explored. For instance, di-tert-alkyl phosphonium building blocks can be synthesized via the SN1 alkylation of phosphine gas using esters as alkylating agents. orgsyn.org This method offers a practical route to these valuable compounds, avoiding the use of expensive and air-sensitive secondary phosphines. orgsyn.org

Nucleophilic Substitution Reactions with Organolithium and Grignard Reagents

The direct reaction of this compound with organometallic reagents, such as organolithium and Grignard reagents, provides a more direct route to tertiary phosphines. rsc.org This method relies on the nucleophilic substitution of the chloride atom on the phosphorus center by the carbanionic carbon of the organometallic species. libretexts.org For example, the reaction of this compound with n-butyllithium can be used to synthesize di(1-adamantyl)-n-butylphosphine. lookchem.com

However, this approach can present challenges. The reaction of di(1-adamantyl)phosphine with n-butyllithium at high temperatures to form the corresponding phosphide, followed by alkylation, has been reported to be not always reproducible, leading to products of varying purity. lookchem.com The choice of solvent and reaction conditions is crucial for the success of these nucleophilic substitution reactions. For instance, the formation of Grignard reagents typically requires solvents like ethyl ether or THF to stabilize the organometallic species. libretexts.org

Overalkylation to form quaternary phosphonium salts can also be a competing reaction, especially with less sterically hindered alkyl groups. acs.org Careful control of stoichiometry and reaction conditions is therefore essential to achieve the desired tertiary phosphine product selectively. acs.org

Development of Renewable Analogues

In an effort to develop more sustainable chemical processes, research has focused on the synthesis of phosphine ligands from renewable resources. rsc.orgrsc.orgnih.gov This includes the preparation of analogues to commercially successful ligands like di(1-adamantyl)-n-butylphosphine (cataCXium® A). rsc.orgrsc.orgnih.gov

One approach involves utilizing biomass-derived molecules as starting materials. nih.gov For example, terpenes with a tertiary alcohol moiety can be converted into esters, which then undergo phosphorylation to yield disubstituted phosphines. nih.gov These can be further diversified. For instance, deprotection of dialkylated phosphines followed by the addition of primary alkyl halides can lead to phosphines with two tertiary substituents and a primary alkyl group. rsc.org Furthermore, lignin-derived phenols can be incorporated into the phosphine structure, expanding the diversity of renewable ligands. rsc.org

These renewable phosphine analogues have shown high efficacy in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, demonstrating their potential as sustainable alternatives to traditional phosphine ligands. rsc.orgrsc.org

Formation of Other Di(1-adamantyl)phosphorus Derivatives

Beyond the synthesis of tertiary phosphines, this compound is a key starting material for other classes of organophosphorus compounds, including phosphine oxides and imidophosphoranes.

Oxidation to Phosphine Oxides and Related Chalcogenides

Di(1-adamantyl)phosphine, which can be derived from the chlorophosphine, is readily oxidized to di(1-adamantyl)phosphine oxide. nottingham.ac.uk This oxidation can occur with exposure to air or by using oxidizing agents like hydrogen peroxide. nottingham.ac.uk The resulting secondary phosphine oxides (SPOs) are stable compounds and have applications as ligands in their own right. nottingham.ac.uk For example, di(1-adamantyl)phosphine oxide exists as a stable tautomer of di(1-adamantyl)phosphinous acid and has been used to synthesize new palladium(II) precatalysts for Suzuki reactions. acs.org

The synthesis of phosphine chalcogenides, such as phosphine sulfides and selenides, can be achieved through the reaction of phosphines with appropriate chalcogen sources. nih.gov For instance, phosphines can be converted to the corresponding phosphine sulfides in good to high yields by reacting them with tetrabutylammonium (B224687) thiocyanate. nih.gov This methodology can be extended to the synthesis of other phosphinic acid derivatives. nih.gov

Reactions Leading to Imidophosphoranes

Imidophosphoranes are compounds containing a phosphorus-nitrogen double bond. They can be synthesized from chlorophosphines through reactions with primary amines. biosynth.com this compound reacts with primary amines to form iminophosphoranes. biosynth.com A general method for the synthesis of imidophosphoranes involves the condensation of a primary amine with a di- or tri-halophosphorane in the presence of a base. For example, the reaction of 2-amino-5-aryl-oxazole with dibromotriphenylphosphorane in the presence of triethylamine (B128534) yields the corresponding imidophosphorane. asianpubs.org

The formation of imidophosphoranes can also be a key step in other transformations. For instance, the Staudinger ligation, a reaction between a phosphine and an azide, proceeds through an imidophosphorane intermediate to form a new nitrogen-containing bond. dokumen.pub

Advanced Functionalization Strategies

Advanced functionalization of this compound allows for the creation of sophisticated ligand architectures. These strategies move beyond simple substitution at the phosphorus center to incorporate complex functionalities and chiral elements, significantly broadening the scope of their application in asymmetric catalysis and materials science.

A notable strategy for diversifying ligands derived from this compound involves P(III)-directed C-H activation. This method leverages the phosphorus atom to direct the functionalization of C-H bonds within the ligand scaffold, enabling the introduction of various substituents.

For instance, this compound can be reacted with substituted indoles to form N-phosphanylindoles. rsc.org Subsequent iridium-catalyzed C-H borylation, directed by the phosphine group, selectively functionalizes the indole (B1671886) ring. rsc.org This process allows for the introduction of a boryl group at a specific position, which can then be further transformed into other functional groups, leading to a diverse library of ligands.

Detailed research findings have demonstrated the synthesis of various 1-(di(adamantan-1-yl)phosphanyl)-1H-indole derivatives and their subsequent C-H borylation. The following table summarizes the synthesis of several N-phosphanylindoles from this compound and the corresponding substituted indoles.

| Reactant 1 (Indole) | Reactant 2 | Product | Yield (%) |

| 3-methyl-1H-indole | This compound | 1-(Di(adamantan-1-yl)phosphanyl)-3-methyl-1H-indole | 74 |

| 3-ethyl-1H-indole | This compound | 1-(Di(adamantan-1-yl)phosphanyl)-3-ethyl-1H-indole | 59 |

| 3-isopropyl-1H-indole | This compound | 1-(Di(adamantan-1-yl)phosphanyl)-3-isopropyl-1H-indole | 26 |

| 4-fluoro-1H-indole | This compound | 1-(Di(adamantan-1-yl)phosphaneyl)-4-fluoro-1H-indole | 54 |

| Ethyl 1H-indole-3-carboxylate | This compound | Ethyl 1-(di(adamantan-1-yl)phosphanyl)-1H-indole-3-carboxylate | 53 |

| 3-(p-tolyl)-1H-indole | This compound | 1-(Di(adamantan-1-yl)phosphaneyl)-3-(p-tolyl)-1H-indole | 63 |

This table is based on data from reference rsc.org.

These N-phosphanylindoles can then undergo iridium-catalyzed C-H borylation to introduce a boryl group, which serves as a handle for further diversification. rsc.org

This compound is a key starting material for the synthesis of P-chiral phosphine ligands, which are crucial for enantioselective catalysis. nih.govlookchem.com The bulky adamantyl groups provide a unique steric environment that can influence the stereochemical outcome of catalytic reactions. researchgate.net

One common strategy involves the reaction of this compound with organolithium or Grignard reagents to introduce a third, different substituent at the phosphorus center. google.com This approach allows for the creation of a chiral phosphorus atom. Subsequent resolution of the resulting racemic phosphines or the use of chiral auxiliaries during the synthesis can provide enantiomerically pure P-chiral ligands. nih.gov

For example, this compound can be reacted with methyllithium (B1224462) to produce di(1-adamantyl)methylphosphine. google.com This product can then serve as a precursor for more complex chiral ligands. A variety of alkyl and aryl groups can be introduced using this methodology, leading to a range of P-chiral phosphine ligands with di(1-adamantyl) substitution.

The following table presents examples of tertiary phosphines synthesized from this compound, highlighting the versatility of this precursor in generating diverse phosphine ligands.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | n-BuLi in hexane | di(1-adamantyl)-n-butylphosphine | 48 |

| This compound | MeLi in diethyl ether | di(1-adamantyl)methylphosphine | 45 |

This table is based on data from reference google.com.

Furthermore, the development of air-stable P-chiral bidentate phosphine ligands incorporating the (1-adamantyl)methylphosphino group has been reported. researchgate.net These ligands have demonstrated high enantioselectivities in various asymmetric catalytic reactions. nih.govresearchgate.net The synthesis often proceeds through phosphine-borane intermediates, which allows for the stereospecific manipulation of the phosphorus center. nih.gov

Ligand Properties and Coordination Chemistry of Di 1 Adamantyl Phosphines

Stereoelectronic Properties of Di(1-adamantyl)phosphines

The stereoelectronic properties of a phosphine (B1218219) ligand, namely its steric bulk and electronic character, are crucial determinants of the reactivity and stability of its metal complexes. Di(1-adamantyl)phosphines exhibit a distinct combination of extreme steric hindrance and strong electron-donating ability.

The most prominent feature of di(1-adamantyl)phosphines is the immense steric bulk created by the two diamondoid adamantyl substituents. This steric hindrance is commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance.

Computational studies and crystallographic data reveal that phosphines containing adamantyl groups possess exceptionally large cone angles. For instance, di(1-adamantyl)chlorophosphine has a calculated cone angle approaching 170°. smolecule.com This value is significantly larger than those for many common alkyl and aryl phosphines, such as triphenylphosphine (B44618) (~145°) and even the bulky tri(tert-butyl)phosphine, which has a cone angle of 182°. uq.edu.aursc.org The rigid, three-dimensional structure of the adamantyl cage prevents the back-folding of substituents that can occur with more flexible alkyl groups, thus creating a well-defined and protective steric shield around the phosphorus atom and the coordinated metal center. smolecule.comuq.edu.au This substantial steric demand influences the coordination number and geometry of the resulting metal complexes, often favoring lower coordination numbers and creating coordinatively unsaturated species that are key to catalytic activity. uq.edu.auresearchgate.net

Table 1: Comparison of Tolman Cone Angles for Selected Phosphine Ligands

| Ligand | Substituents | Tolman Cone Angle (θ) |

|---|---|---|

| This compound | 1-Adamantyl, Cl | >160° |

| Tri(tert-butyl)phosphine | tert-Butyl | 182° rsc.org |

| Di(1-adamantyl)-n-butylphosphine | 1-Adamantyl, n-Butyl | ~170° (estimated) researchgate.netrsc.org |

Note: Cone angles can be determined by physical models, calculations, or from crystal structures and may vary slightly between methods.

Di(1-adamantyl)phosphines are classified as exceptionally strong electron-donating ligands. The adamantyl group, being a tertiary alkyl substituent, is a powerful σ-donor. This strong electron-releasing character increases the electron density on the phosphorus atom, which in turn enhances its ability to donate electron density to a coordinated metal center. thieme-connect.comresearchgate.net This property is crucial for many catalytic processes, as it can stabilize metal centers in low oxidation states and facilitate key steps like oxidative addition. uq.edu.au

The electron-donating strength of a phosphine is often evaluated using the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of nickel carbonyl complexes. For di(1-adamantyl)phosphinous acid (Ad₂P-OH), a derivative, the extrapolated TEP was found to be 2061 cm⁻¹, indicating it is more electron-donating than its tert-butyl analogue, tBu₂P-OH (TEP = 2064 cm⁻¹). acs.org Generally, phosphines with multiple adamantyl substituents are among the most electron-rich phosphines known, with their σ-donor ability approaching or even exceeding that of N-heterocyclic carbenes (NHCs). researchgate.netd-nb.info This high basicity, however, is coupled with kinetic stability due to steric protection, a rare and valuable combination. sci-hub.ru

Beyond simple steric and electronic effects, the large, non-polar, and highly polarizable nature of the adamantyl (diamondoid) fragments contributes significantly to the unique properties of these ligands. thieme-connect.com The substantial polarizability of the C-C and C-H bonds within the adamantyl cages leads to significant dispersion forces. sci-hub.rucore.ac.uk These intramolecular attractive forces can cause the phosphine geometry to be more compact than might be predicted based on steric repulsion alone. thieme-connect.comresearchgate.net

This high polarizability is believed to play a synergistic role with the ligand's strong σ-donicity and chemical stability, contributing to the exceptional performance of their palladium complexes in catalysis. thieme-connect.comcore.ac.uk A correlation analysis has suggested that polarizability is a general factor influencing the properties of tertiary phosphines, with the large hydrocarbyl groups of adamantane (B196018) providing a pronounced effect. thieme-connect.comresearchgate.net

Coordination to Transition Metals

The distinct stereoelectronic profile of di(1-adamantyl)phosphines directly translates to their coordination behavior with transition metals, leading to the formation of highly stable and catalytically active complexes.

Di(1-adamantyl)phosphines and their derivatives readily coordinate to a variety of transition metals, including palladium, copper, silver, and ruthenium, to form stable complexes. researchgate.netrsc.orgnih.govuni-konstanz.de The synthesis of these complexes often involves the direct reaction of the phosphine with a suitable metal precursor, such as a metal halide or acetate (B1210297). researchgate.netwikipedia.org

The resulting metal-phosphine complexes exhibit enhanced stability, which is attributed to a combination of factors. The strong σ-donation from the electron-rich phosphine creates a robust metal-phosphorus bond. thieme-connect.com Furthermore, the steric bulk of the adamantyl groups provides a protective cocoon around the metal center, shielding it from decomposition pathways, unwanted side reactions, and oxidation. researchgate.netsci-hub.ru For example, tri(1-adamantyl)phosphine is indefinitely stable to air in its solid state, a practical advantage over many other air-sensitive electron-rich phosphines. sci-hub.ru This stability allows for the isolation and characterization of unique coordination compounds and highly active catalyst precursors. acs.orgnih.gov

The steric and electronic properties of di(1-adamantyl)phosphines exert a profound influence on the coordination sphere of the metal center. The immense steric pressure often forces unusual coordination geometries and low coordination numbers. researchgate.net

For example, the reaction of di(1-adamantyl)benzylphosphine (B1589746) with copper(I) halides results in dimeric complexes where each copper atom has a distorted trigonal-planar geometry. researchgate.net When coordination of a second bulky ligand is forced, the resulting complex exhibits a significantly distorted geometry, such as a P-Cu-P angle of 169.46(6)° in a [CuL₂]⁺ complex, reflecting the steric repulsion between the adamantyl groups. researchgate.net Similarly, in palladium(II) complexes with two di(1-adamantyl)phosphinous acid ligands, the Pd-P bonds are unusually long, indicating severe steric repulsion between the adjacent adamantyl substituents. acs.orgnih.gov This steric enforcement can create a coordinatively unsaturated environment at the metal center, which is often a prerequisite for substrate binding and subsequent catalytic turnover. uq.edu.au

Comparative Analysis with Benchmark Phosphine Ligands

The utility and effectiveness of di(1-adamantyl)phosphine ligands are best understood through a comparative lens, juxtaposing their properties against well-established benchmark phosphine ligands. This analysis typically revolves around the steric and electronic parameters of the ligands, which are critical determinants of their performance in catalytic applications.

Key parameters for comparison include the Tolman cone angle (θ), which quantifies the steric bulk of a phosphine ligand, and the Tolman electronic parameter (TEP), which measures the ligand's electron-donating ability. The steric and electronic properties of phosphines are crucial in influencing the outcomes of catalytic reactions. researchgate.net

Research has shown that di(1-adamantyl)phosphine ligands, such as di(1-adamantyl)-n-butylphosphine, are highly effective for various palladium-catalyzed cross-coupling reactions. lookchem.com These reactions include Suzuki, Heck, and Buchwald-Hartwig amination reactions, particularly with challenging aryl chloride substrates. lookchem.com The success of these ligands is often attributed to their significant steric bulk and strong electron-donating character. lookchem.comchemimpex.com

A comparative study of di(1-adamantyl)phosphinous acid (PA-Ad) with its tert-butyl analogue (PA-tBu) provides insightful data. acs.orgnih.gov The percent buried volume (%Vbur), another measure of steric hindrance, was found to be slightly larger for the PA-Ad ligand (30.2%) compared to PA-tBu (29.1%) in certain palladium complexes. acs.orgnih.gov This suggests that the adamantyl groups confer a greater steric presence than tert-butyl groups. acs.orgnih.gov

In terms of electronic properties, the extrapolated Tolman electronic parameter for Ad2(HO)P was determined to be 2061 cm⁻¹, which is lower than that of tBu2(HO)P (2064 cm⁻¹). acs.orgnih.gov This indicates that di(1-adamantyl)phosphinous acid is a more electron-donating ligand than its di-tert-butyl counterpart. acs.orgnih.gov

The unique steric and electronic profile of di(1-adamantyl)phosphine ligands directly impacts their catalytic activity. For instance, in Suzuki-Miyaura coupling reactions, palladium catalysts bearing di(1-adamantyl)alkylphosphine ligands have demonstrated high efficiency in the coupling of aryl chlorides with arylboronic acids. lookchem.comthieme-connect.comresearchgate.net The bulky nature of the adamantyl groups is thought to promote the formation of the active monoligated palladium species, which is crucial for the activation of inert aryl chloride bonds.

The table below provides a comparative overview of the steric and electronic parameters of di(1-adamantyl)phosphine derivatives against other common phosphine ligands.

| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) |

| Di(1-adamantyl)phosphinous acid | Not widely reported | 2061 | 30.2 |

| Di-tert-butylphosphinous acid | Not widely reported | 2064 | 29.1 |

It is important to note that while this compound is a precursor to many of these ligands, its direct use in catalysis is less common than its derivatives. biosynth.comsmolecule.com However, its properties are foundational to the performance of the resulting phosphine ligands.

The structural rigidity of the adamantyl cage in these ligands also contributes to their stability and effectiveness in catalytic cycles. chemimpex.com This rigidity, combined with the steric bulk, helps to create a well-defined coordination sphere around the metal center, influencing the selectivity of the reaction.

Applications in Homogeneous Catalysis Utilizing Di 1 Adamantyl Chlorophosphine Derived Ligands

Palladium-Catalyzed Cross-Coupling Reactions

Ligands derived from di(1-adamantyl)chlorophosphine are particularly renowned for their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds. Catalytic systems employing ligands derived from this compound have shown remarkable efficacy, especially in the coupling of historically challenging and inexpensive aryl chlorides.

One important derivative is di(1-adamantyl)phosphinous acid (PA-Ad), which is the tautomer of di(1-adamantyl)phosphine oxide (SPO-Ad). This secondary phosphine (B1218219) oxide can be readily prepared from this compound. Palladium(II) precatalysts coordinated with PA-Ad, such as POPd-Ad and POPd2-Ad, have been synthesized and proven to be highly effective for the Suzuki coupling of unreactive aryl chlorides. nih.govacs.org These catalysts demonstrate that a mononuclear and mono-ligated palladium species is likely the active catalyst. nih.govacs.org The bulky adamantyl framework is crucial for promoting the reaction with sterically hindered and electron-rich aryl chlorides, leading to high yields in short reaction times. nih.gov For instance, the coupling of various aryl chlorides with arylboronic acids proceeds efficiently at 110 °C within one hour, tolerating a range of functional groups on both coupling partners. nih.gov

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides Catalyzed by a PA-Ad Ligated Palladium Precatalyst

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 4-Chlorotoluene | Phenylboronic acid | POPd2-Ad (1 mol%) | CsF | Dioxane | 110 | 1 | 96 | nih.gov |

| Chlorobenzene (B131634) | 4-Tolylboronic acid | POPd2-Ad (1 mol%) | CsF | Dioxane | 110 | 1 | 95 | nih.gov |

| 4-Chloroanisole (B146269) | Phenylboronic acid | POPd2-Ad (1 mol%) | CsF | Dioxane | 110 | 1 | 92 | nih.gov |

| 2-Chloropyridine | 4-Tolylboronic acid | POPd2-Ad (1 mol%) | CsF | Dioxane | 110 | 1 | 99 | nih.gov |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | POPd2-Ad (1 mol%) | CsF | Dioxane | 110 | 1 | 98 | nih.gov |

The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds. The development of bulky, electron-rich phosphine ligands has been critical to the expansion of this reaction's scope. Ligands derived from this compound, such as di(1-adamantyl)-n-butylphosphine (cataCXium® A) and N-(2-(di(1-adamantyl)phosphino)phenyl)morpholine (Mor-DalPhos), are highly effective in this transformation. rsc.orgresearchgate.net

These ligands facilitate the coupling of a wide range of amines and amides with aryl and heteroaryl chlorides and bromides. The steric hindrance provided by the diadamantylphosphino group is essential for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the final C–N bond-forming reductive elimination. researchgate.net The catalyst system formed from [Pd(cinnamyl)Cl]₂ and Mor-DalPhos, for instance, exhibits remarkable chemoselectivity, enabling the synthesis of complex di-, tri-, and tetraamines. researchgate.net

Table 2: Buchwald-Hartwig Amination Utilizing Di(1-adamantyl)phosphine-Derived Ligands

| Aryl Halide | Amine/Amide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Chlorotoluene | Morpholine | cataCXium® A | NaOtBu | Toluene | 100 | >99 | rsc.org |

| 4-Chloroanisole | Aniline (B41778) | cataCXium® A | NaOtBu | Toluene | 100 | 98 | rsc.org |

| 2-Bromopyridine | n-Butylamine | Mor-DalPhos | NaOtBu | Toluene | 100 | 95 | researchgate.net |

| 1-Bromo-3,5-dimethylbenzene | Pyrrolidine | Mor-DalPhos | NaOtBu | Toluene | 80 | 98 | researchgate.net |

The Heck reaction, which forms a C–C bond between an aryl or vinyl halide and an alkene, benefits significantly from catalysts bearing bulky phosphine ligands. A notable ligand derived from this compound is di-1-adamantyl-n-butylphosphine (cataCXium® A). A palladium catalyst system using this ligand has been shown to be highly efficient for the Heck reaction of non-activated and deactivated aryl chlorides, which are notoriously difficult substrates for this transformation. This system often provides improved results compared to previously established catalysts.

The catalyst's effectiveness stems from the ligand's steric bulk and strong electron-donating ability, which promotes the oxidative addition of the aryl chloride and stabilizes the catalytically active palladium species. This allows for the coupling of substrates like chlorobenzene and 4-chloroanisole with various alkenes in good to excellent yields.

Table 3: Heck Reactions of Aryl Chlorides with a Di(1-adamantyl)-n-butylphosphine Ligand

| Aryl Chloride | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chloroanisole | n-Butyl acrylate | Pd(dba)₂ / cataCXium® A | Cs₂CO₃ | Dioxane | 140 | 96 |

| Chlorobenzene | Styrene | Pd(dba)₂ / cataCXium® A | Cs₂CO₃ | Dioxane | 140 | 85 |

| 4-Chlorotoluene | n-Butyl acrylate | Pd(dba)₂ / cataCXium® A | Cs₂CO₃ | Dioxane | 140 | 98 |

| 1-Chloro-4-fluorobenzene | Styrene | Pd(dba)₂ / cataCXium® A | Cs₂CO₃ | Dioxane | 140 | 91 |

The Sonogashira coupling provides a direct route to arylalkynes via the reaction of aryl halides with terminal acetylenes. This reaction is typically catalyzed by palladium complexes and co-catalyzed by a copper(I) salt. Ligands derived from this compound, such as di-1-adamantyl-n-butylphosphine, are effective in promoting this reaction, particularly in its carbonylative form. uni-rostock.de

In carbonylative Sonogashira couplings, carbon monoxide is incorporated to produce aryl alkynyl ketones. The palladium/di-1-adamantyl-n-butylphosphine system efficiently catalyzes the three-component reaction between aryl halides, terminal alkynes, and carbon monoxide, demonstrating the versatility of these bulky phosphine ligands in multicomponent reactions. uni-rostock.de

Table 4: Carbonylative Sonogashira Coupling with a Di(1-adamantyl)-n-butylphosphine Ligand

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Pressure (CO) | Temp (°C) | Yield (%) | Ref |

| Iodobenzene | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | DBU | Toluene | 10 bar | 100 | 95 | uni-rostock.de |

| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | DBU | Toluene | 10 bar | 100 | 93 | uni-rostock.de |

| 4-Bromotoluene | 1-Hexyne | Pd(OAc)₂ / cataCXium® A | DBU | Toluene | 20 bar | 120 | 88 | uni-rostock.de |

| 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | DBU | Toluene | 20 bar | 120 | 85 | uni-rostock.de |

The Stille coupling reaction involves the formation of a C–C bond between an organostannane and an organic halide. Ligands with significant steric bulk and electron-donating character are crucial for achieving high efficiency. Analogues of di(1-adamantyl)-n-butylphosphine, where the n-butyl group is replaced by substituents derived from renewable biomass, have been successfully applied in Stille couplings. rsc.org

These bio-derived phosphine ligands, which mimic the steric and electronic profile of their petrochemical-based counterparts, facilitate the palladium-catalyzed coupling of aryl bromides with organostannanes. The reactions proceed in high yields, demonstrating that the essential di(1-adamantyl)phosphine scaffold can be integrated into more sustainable ligand designs without compromising catalytic activity. rsc.org

Table 5: Stille Coupling Reactions Using Di(1-adamantyl)phosphine-Derived Ligands

| Aryl Halide | Organostannane | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Bromoacetophenone | (4-Methoxyphenyl)tributylstannane | Renewable cataCXium® A analogue | Pd(dba)₂ | - | Toluene | 100 | 96 | rsc.org |

| 4-Bromobenzonitrile | Tributyl(vinyl)stannane | Renewable cataCXium® A analogue | Pd(dba)₂ | - | Toluene | 100 | >99 | rsc.org |

| Methyl 4-bromobenzoate | (4-Methoxyphenyl)tributylstannane | Renewable cataCXium® A analogue | Pd(dba)₂ | - | Toluene | 100 | 98 | rsc.org |

| 2-Bromonaphthalene | Tributyl(vinyl)stannane | Renewable cataCXium® A analogue | Pd(dba)₂ | - | Toluene | 100 | 94 | rsc.org |

The Negishi (organozinc) and Hiyama (organosilane) couplings are also powerful C–C bond-forming reactions. The effectiveness of these transformations is highly dependent on the choice of ligand. Bulky and electron-rich phosphines, such as those containing the di(1-adamantyl)phosphino group, are well-suited for these reactions as they promote the key transmetalation and reductive elimination steps. researchgate.net

While specific, detailed studies focusing solely on this compound derivatives for these two couplings are less prevalent in the literature compared to the Suzuki or Buchwald-Hartwig reactions, the principles of ligand design strongly support their application. The use of bulky di(1-adamantyl)phosphino motifs in tunable ferrocene (B1249389) ligands has been reported for various C(sp²)–C(sp³) couplings, which are relevant to Negishi reactions. acs.org For Hiyama couplings, which often require fluoride (B91410) activation of the organosilane, the stability and activity of palladium catalysts bearing bulky phosphines are advantageous. organic-chemistry.orgumich.edu The general utility of this ligand class suggests their potential for achieving high efficiency in Negishi and Hiyama couplings, particularly with challenging aryl chloride substrates. researchgate.net

Alpha-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds, creating α-aryl ketones that are valuable intermediates in organic synthesis. The success of this transformation is highly dependent on the choice of ligand. Ligands derived from this compound, such as di(1-adamantyl)-n-butylphosphine (cataCXium® A), have proven to be exceptionally effective for this reaction.

These bulky and electron-rich phosphine ligands promote the key steps in the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the α-aryl ketone. The steric hindrance of the adamantyl groups facilitates the reductive elimination step, which is often rate-limiting, while their strong electron-donating nature enhances the rate of oxidative addition, particularly for less reactive aryl chlorides. The use of these ligands allows for the α-arylation of a wide range of ketones and aryl halides under mild reaction conditions and with low catalyst loadings.

Table 1: Representative Conditions for α-Arylation of Ketones using Di-adamantylalkylphosphine Ligands

| Aryl Halide | Ketone | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Chloride | Acetophenone | Pd(OAc)₂ / cataCXium® A | NaOtBu | Toluene | 80-100 | High |

| Aryl Bromide | 2-Methyl-3-pentanone | Pd(OAc)₂ / cataCXium® A | K₃PO₄ | Dioxane | 100 | High |

Asymmetric Catalysis for Enantioselective Synthesis

The design of chiral phosphine ligands is central to the field of asymmetric catalysis, where the goal is to synthesize enantiomerically enriched products. Chiral phosphines create an asymmetric environment around the metal center, which directs the stereochemical outcome of the reaction. While this compound itself is achiral, its di-adamantylphosphino group can be incorporated into chiral ligand scaffolds to influence enantioselectivity.

The extreme bulk of the adamantyl groups is a powerful tool in chiral ligand design. By positioning these bulky substituents strategically within a chiral framework, it is possible to create highly effective steric hindrance that can discriminate between different prochiral substrates or transition states. For instance, a study demonstrated that planar chiral ferrocenyl phosphines featuring a bulky adamantyl substituent were highly effective in the gold(I)-catalyzed enantioselective [4+2] cyclization. This highlights the principle that incorporating the di(1-adamantyl)phosphino motif into established chiral backbones (e.g., binaphthyl, ferrocenyl, or P-chiral centers) is a promising strategy for developing new, highly selective catalysts for enantioselective synthesis.

Carbonylation Reactions of Aryl Halides

Palladium-catalyzed carbonylation of aryl halides is a fundamental process for synthesizing aromatic carboxylic acid derivatives, including esters, amides, and acids. This reaction involves the insertion of carbon monoxide (CO) into an aryl-palladium bond. The efficiency of this process can be significantly hampered by the strong π-acceptor character of CO, which can deactivate the catalyst.

Research has shown that the use of di-1-adamantyl-n-butylphosphine (cataCXium® A) as a ligand provides a highly active and robust catalytic system for the alkoxycarbonylation of aryl and heteroaryl bromides. umich.edu The strong electron-donating nature of the ligand counteracts the deactivating effect of CO, promoting the initial oxidative addition of the aryl halide and stabilizing the catalytic intermediates. umich.edu This allows for the synthesis of various benzoic acid derivatives in excellent yields, even with low catalyst loadings (≤ 0.5 mol% Pd). umich.edu The superior performance of this di(1-adamantyl)-derived ligand over others has been demonstrated in detailed studies of butoxycarbonylation reactions. umich.edu

Table 2: Palladium-Catalyzed Butoxycarbonylation of Aryl Bromides with cataCXium® A

| Aryl Bromide | Catalyst Loading (mol% Pd) | CO Pressure (bar) | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone | 0.1 | 5 | 120 | 99 |

| 4-Bromotoluene | 0.5 | 10 | 120 | 98 |

Emerging Catalytic Transformations

Ligands derived from this compound continue to find applications in new and innovative catalytic reactions, pushing the boundaries of synthetic chemistry.

No specific information was found in the searched literature regarding the application of this compound-derived ligands for the C-H borylation of indoles. This specific transformation is often accomplished using ligand-free iridium catalysts or catalysts with bipyridine-type ligands. nih.govrsc.org

Late-stage functionalization refers to the introduction or modification of functional groups at a late stage in the synthesis of a complex molecule, such as a pharmaceutical agent. This strategy is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship studies without re-synthesizing the molecule from scratch.

The robustness and high activity of palladium catalysts bearing di(1-adamantyl)phosphine-derived ligands make them ideal for this purpose. For instance, tunable unsymmetrical ferrocene-based ligands (MPhos) that incorporate a bulky di(1-adamantyl)phosphino group have been developed. These ligands are versatile for various C(sp²)–C(sp³) coupling reactions and have been successfully applied to graft different alkyl fragments onto "drug-like" molecules, mimicking late-stage functionalization processes. Similarly, renewable analogues of cataCXium® A have been used in the late-stage functionalization of commercial drugs via Suzuki-Miyaura coupling.

Telomerization is an atom-economical reaction that combines two molecules of a 1,3-diene with a nucleophile to form a new, functionalized C8 chain. This reaction is of significant industrial importance, for example, in the synthesis of 1-octene. The selectivity and efficiency of palladium-catalyzed telomerization are strongly influenced by the phosphine ligand.

The steric and electronic properties of ligands derived from this compound have shown promise in this area. Research on new sterically hindered phosphines, including those with diadamantyl motifs, has demonstrated enhanced catalytic performance in the telomerization of 1,3-dienes compared to benchmark commercial ligands. The bulky nature of these ligands influences the regioselectivity of the nucleophilic attack on the bis-π-allyl palladium intermediate, leading to improved control over the desired linear or branched products.

Mechanistic Investigations and Kinetic Studies in Catalysis with Di 1 Adamantyl Phosphine Ligands

Elementary Steps in Catalytic Cycles

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a sequence of oxidative addition, transmetalation, and reductive elimination. nih.gov The use of sterically demanding and electron-rich phosphine (B1218219) ligands, such as those containing di(1-adamantyl) groups, has been shown to be particularly effective at promoting the oxidative addition step with challenging substrates like aryl chlorides. researchgate.net

The oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) center is the initial and often rate-determining step in many cross-coupling cycles. For catalysts employing bulky phosphine ligands like di(1-adamantyl)phosphine derivatives, it is widely held that the active catalytic species is a highly reactive, coordinatively unsaturated monoligated palladium(0) complex, L₁Pd(0). nih.gov The formation of this species arises from the dissociation of a phosphine ligand from a more stable L₂Pd(0) precursor. ethz.ch

Kinetic studies on related bulky phosphine systems have demonstrated that the rate of oxidative addition can exhibit an inverse first-order dependence on the concentration of the free phosphine ligand. nih.gov This observation supports a mechanism where ligand dissociation precedes the oxidative addition step. ethz.ch The bulky adamantyl groups facilitate the formation of the monoligated L₁Pd(0) species, which is highly reactive towards aryl and vinyl halides. nih.govresearchgate.net Computational and experimental studies suggest that for bulky phosphines, the oxidative addition occurs via the dissociation of a phosphine ligand to form the monoligated species prior to the addition of the halide. ethz.ch

In the context of palladium-catalyzed formylation of aryl bromides using di-1-adamantyl-n-butylphosphine (a derivative of di(1-adamantyl)phosphine), DFT calculations have been used to probe the mechanism of the oxidative addition step. nih.govacs.org These studies contribute to a mechanistic model where the monomeric palladium complex is the active catalyst. nih.govacs.org

Reductive elimination is the final step in the catalytic cycle, where the two organic fragments are coupled, and the product is released from the palladium center, regenerating the Pd(0) catalyst. The steric and electronic properties of the di(1-adamantyl)phosphine ligand play a critical role in facilitating this step.

In a combined kinetic and computational study on the palladium-catalyzed formylation of aryl bromides, which utilized di-1-adamantyl-n-butylphosphine, the reductive elimination to form the aldehyde product was calculated to be a low-energy process. nih.govacs.org This suggests that under these conditions, reductive elimination is not the turnover-limiting step. nih.govacs.org

Conversely, in certain C-N cross-coupling reactions, kinetic data, including a first-order dependence on the palladium catalyst concentration and a zeroth-order dependence on the aryl chloride and base concentrations, support a turnover-limiting reductive elimination of the primary arylamine. unimi.it Studies on C-N bond-forming reductive elimination from palladium(II) phosphine complexes have shown that the steric effects of the ligands can significantly influence the rate of product formation. unimi.it For complexes with bulkier phosphines, the yield of the coupled product often increases, indicating that the steric hindrance imposed by the adamantyl groups can promote the bond-forming step. nih.gov

The dynamic equilibrium between bis-ligated (L₂Pd) and mono-ligated (LPd) palladium species is a cornerstone of catalysis with bulky phosphines. ethz.ch As mentioned, the dissociation of one phosphine ligand is often required to generate the highly active species necessary for oxidative addition. nih.govethz.ch The size of the di(1-adamantyl)phosphine ligand plays a critical role in favoring the formation of the monoligated L₁Pd(0) catalyst from a stable precatalyst. nih.gov

Kinetic studies by Hartwig and Paul on the oxidative addition of aryl bromides to Pd[P(o-Tol)₃]₂, a system with a similarly bulky phosphine, indicated that the reaction rate slows with additional free ligand, suggesting that oxidative addition requires a ligand dissociation step. nih.gov This principle is fundamental to understanding the reactivity of di(1-adamantyl)phosphine-palladium systems. Furthermore, in some advanced applications, a dynamic ligand-dissociation/association process involving two different phosphine ligands working in synergy has been proposed to explain catalytic activity under specific conditions like photo-irradiation. nih.gov

Catalyst Stability and Deactivation Pathways

The longevity and efficiency of a catalyst are dictated by its stability under reaction conditions. Di(1-adamantyl)phosphine ligands impart significant stability to palladium catalysts by mitigating common deactivation pathways.

Furthermore, the strength of the phosphorus-carbon bond in di(1-adamantyl)phosphine contributes to its stability. The closely related tri(1-adamantyl)phosphine shows a marked resistance towards P-C bond scission, a property that is believed to account for the phenomenal performance of its palladium catalysts in demanding cross-coupling reactions. researchgate.net This inherent stability ensures a longer catalyst lifetime and higher turnover numbers.

While the di(1-adamantyl)phosphine ligand framework provides excellent steric protection and stability against intramolecular decomposition, the phosphorus center itself has sensitivities typical of organophosphines. The phosphorus-chlorine bond in the parent compound, di(1-adamantyl)chlorophosphine, is electrophilic and thus susceptible to moisture. smolecule.com Hydrolysis of the P-Cl bond leads to the formation of di(1-adamantyl)phosphinic acid. smolecule.com

However, compared to less sterically hindered phosphines, the bulky adamantyl groups provide a protective steric shield around the phosphorus atom. smolecule.com This steric bulk significantly reduces the susceptibility of the phosphine to oxidation. smolecule.com While this compound exhibits moderate air sensitivity and should be handled under inert atmospheres to prevent degradation, its derivatives like di(1-adamantyl)phosphine oxide are notably air-stable solids. tum.de The balance between electronic properties and stability is critical; some highly electron-donating phosphines exhibit increased sensitivity toward both hydrolysis and oxidation in air. acs.org

Kinetic Profiles and Rate-Determining Steps in Catalytic Processes

The bulky and electron-rich nature of ligands derived from di(1-adamantyl)phosphine precursors significantly influences the kinetic profiles and rate-determining steps of various palladium-catalyzed cross-coupling reactions. Detailed mechanistic studies have been conducted to elucidate these effects in key transformations such as Suzuki-Miyaura couplings and carbonylations.

In the realm of Suzuki-Miyaura reactions, palladium precatalysts ligated by di(1-adamantyl)phosphinous acid (PA-Ad) have proven effective for the coupling of unreactive aryl chlorides. acs.orgnih.gov Kinetic investigations focusing on the coupling of phenyl chloride and 4-tolylboronic acid using a POPd-Ad precatalyst revealed the critical role of reaction parameters. acs.org Optimization studies demonstrated that the choice of solvent and base, along with temperature, dramatically affects reaction rates and conversions. For instance, using KOtBu as the base in 1,4-dioxane (B91453) or THF resulted in significantly higher yields compared to other combinations. acs.org Further optimization showed that increasing the temperature from 85 °C to 95 °C, and the amount of boronic acid, could reduce the reaction time to just 0.5 hours for near-quantitative conversion. acs.orgnih.gov

| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Acetonitrile | CsF | 65 | 12 | 7 | nih.gov |

| 1,4-Dioxane | KOtBu | 65 | 12 | 91 | acs.org |

| THF | KOtBu | 65 | 12 | Up to 91 | acs.org |

| 1,4-Dioxane | KOtBu | 85 | 2 | 68 | acs.orgnih.gov |

| 1,4-Dioxane | KOtBu | 95 | 2 | 75 | acs.orgnih.gov |

| 1,4-Dioxane | KOtBu | 95 | 0.5 | 99 | acs.orgnih.gov |

Based on the influence of electronic and steric factors on the reaction yields with various arylboronic acids, it has been proposed that transmetalation is the rate-limiting step in this catalytic system. nih.govresearchgate.net

A comprehensive kinetic and computational analysis was performed on the palladium-catalyzed formylation of aryl bromides using syngas (CO/H₂). nih.govacs.org This process utilizes a highly efficient catalyst system composed of palladium(II) acetate (B1210297) and di-1-adamantyl-n-butylphosphine (cataCXium A). nih.govacs.org Kinetic studies revealed zero-order behavior in the aryl bromide substrate concentration, indicating that the substrate is not involved in the turnover-limiting step. acs.org Furthermore, experiments showed no inhibition by the aldehyde product or the amine-salt byproduct. acs.org

Kinetic Isotope Effect (KIE) studies were conducted by comparing reaction rates with H₂ versus D₂. These experiments yielded small KIE values between 1.1 and 1.2 for a range of electron-rich and electron-poor substrates. nih.govacs.org

| Aryl Bromide Substrate | KIE (kH/kD) | Reference |

|---|---|---|

| Electron-rich substrates | 1.1 - 1.2 | nih.govacs.org |

| Electron-poor substrates | 1.1 - 1.2 | nih.govacs.org |

These kinetic findings, combined with DFT calculations, suggest that the turnover-limiting sequence is complex and likely involves a combination of a reversible migratory insertion step and a dihydrogen activation step. acs.org The reaction kinetics are sensitive to the electronic properties of the aryl bromide, with electron-rich substrates reacting faster than their electron-poor counterparts due to electronic influences on the migratory insertion step. nih.govacs.org In other carbonylation reactions, such as the reductive carbonylation of vinyl halides, the migratory insertion of carbon monoxide into the palladium-carbon bond is considered the rate-determining step. uni-rostock.de

In contrast, mechanistic studies of palladium-catalyzed amination of aryl chlorides with aqueous ammonia, using related bulky phosphine ligands, have identified a different rate-determining step. unimi.it For these systems, evidence points to the reductive elimination of the arylamine from an arylpalladium(II) amido complex as the turnover-limiting step of the catalytic cycle. unimi.it This highlights how the nature of the coupling partners (e.g., boronic acid, CO/H₂, ammonia) can fundamentally alter the kinetic landscape and shift the rate-determining step within palladium catalytic cycles employing di(1-adamantyl)phosphine-type ligands. acs.orguni-rostock.deunimi.it

Theoretical and Computational Chemistry Studies of Di 1 Adamantyl Chlorophosphine Systems

DFT Calculations on Ligand Stereoelectronic Properties

The reactivity and efficacy of phosphine (B1218219) ligands in catalysis are governed by their stereoelectronic properties: the balance of their steric bulk and electronic character. DFT calculations have become a standard method for quantifying these properties.

The steric influence of a phosphine ligand is most famously quantified by the Tolman cone angle (θ). Computational studies utilizing DFT calculations have been employed to determine this and other steric descriptors for a wide range of phosphines, including those with bulky substituents like the adamantyl group. For Di(1-adamantyl)chlorophosphine, the two large, rigid adamantyl groups create significant steric hindrance around the phosphorus atom. DFT calculations have quantified its Tolman cone angle as approaching 170°, which signifies exceptionally high steric demand compared to more common phosphine ligands. smolecule.com This significant steric profile is a direct result of the rigid, cage-like structure of the adamantyl moieties, which creates a protected environment around the phosphorus center. smolecule.com This steric shielding is crucial in preventing unwanted side reactions and influencing the coordination geometry of metal complexes. smolecule.com

Beyond the Tolman cone angle, other parameters such as percent buried volume (%Vbur), which measures the percentage of the volume of a sphere around the metal that is occupied by the ligand, are also calculated using DFT. These computational methods involve geometry optimization of the ligand coordinated to a metal center (e.g., Nickel, Gold, or Palladium) to simulate a realistic coordination environment. rsc.org The combination of a large cone angle and high percent buried volume confirms the substantial steric footprint of di(1-adamantyl)phosphine derivatives.

The electronic properties are described by the Tolman electronic parameter (TEP), which is derived from the CO stretching frequency of a [Ni(CO)3(P)] complex. DFT calculations can accurately predict these vibrational frequencies, providing a measure of the ligand's net electron-donating or -withdrawing ability. The di(1-adamantyl) groups are primarily σ-donating alkyl groups, making ligands derived from this compound strongly electron-donating. This enhances the electron density on the metal center, which can promote key steps in catalytic cycles, such as oxidative addition. researchgate.net

Table 1: Computed Stereoelectronic Properties of Bulky Phosphine Ligands

This table presents representative data for bulky phosphine ligands to illustrate the properties discussed. Specific DFT-calculated values for this compound can vary slightly based on the computational method and model system used.

| Ligand/Parameter | Tolman Cone Angle (θ) in degrees | Percent Buried Volume (%Vbur) | Tolman Electronic Parameter (TEP) in cm⁻¹ |

| Tri(tert-butyl)phosphine | 182 | 40.5 | 2056.1 |

| Di(1-adamantyl)phosphine derivatives | ~170 | High (exact value varies by derivative) | Strongly electron-donating |

| Tricyclohexylphosphine | 170 | 35.5 | 2056.4 |

| Triphenylphosphine (B44618) | 145 | 29.6 | 2068.9 |

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are extensively used to model the full catalytic cycles of reactions involving phosphine ligands. For catalysts incorporating the di(1-adamantyl)phosphine moiety, computational modeling helps to explain their high activity and selectivity in cross-coupling reactions. nih.gov

In reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the steric bulk of the ligand is critical. nih.govchemrxiv.org Computational studies on palladium-catalyzed reactions have shown that bulky ligands like those derived from this compound facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. nih.gov The steric clash between the bulky adamantyl groups and the substrates forces the product to be eliminated from the metal coordination sphere more rapidly. nih.gov

Furthermore, computational modeling has revealed how bulky phosphines can influence chemoselectivity. For instance, in the N-arylation of ammonia, using a sterically demanding phosphine ligand can prevent the second amination from occurring, leading to the selective formation of the primary aniline (B41778) product over the diphenylamine. nih.gov DFT calculations demonstrate that the high steric hindrance from the ligand makes the coordination of the bulkier primary amine product to the palladium center less favorable than the coordination of ammonia, thus halting the reaction after the first arylation. nih.gov

A recent study combined high-throughput experimentation with DFT calculations to investigate the role of bulky phosphine ligands in the undesirable side reaction of protodeboronation during Suzuki-Miyaura cross-couplings. chemrxiv.org The computational analysis revealed that sterically hindered phosphines, including adamantyl-containing structures, promote the formation of a reactive post-transmetalation intermediate. chemrxiv.org This intermediate readily undergoes protonolysis with water, leading to the decomposition of the boronic acid substrate. chemrxiv.org The modeling of the reaction barriers and transition states provided a quantitative understanding of why these bulky ligands, while often beneficial for the desired coupling, can paradoxically accelerate this detrimental pathway. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

While formal QSAR studies on this compound itself are not widely published, the principles of QSAR are applied in computational studies that aim to correlate ligand structure with catalytic performance. This involves building quantitative models that predict reaction outcomes based on calculated structural or electronic descriptors.

A prime example is the computational investigation into palladium-catalyzed protodeboronation, which functions as a de facto QSAR study. chemrxiv.orgchemrxiv.org In this research, various descriptors for a range of phosphine ligands were calculated using DFT. These descriptors included steric parameters (like the cone angle and buried volume) and electronic parameters. chemrxiv.org The Gibbs free energies of all intermediates and transition states in the catalytic cycle were computed. chemrxiv.org

These calculated energy barriers were then used in kinetic models to predict the reaction yields for different ligands. chemrxiv.org The study achieved semi-quantitative predictions of product yields that correlated well with experimental results. chemrxiv.org This approach establishes a direct quantitative relationship between the computationally derived properties of the ligands (the structure) and their impact on the reaction's efficiency (the activity). This demonstrates that ligands with greater steric bulk favor a pathway leading to the undesired protodeboronation, providing a predictive model for ligand selection in Suzuki-Miyaura cross-coupling reactions. chemrxiv.org

Advanced Applications in Materials Science and Organophosphorus Chemistry

Precursors in Specialized Organophosphorus Compound Development for Diverse Chemical Fields

Di(1-adamantyl)chlorophosphine is a versatile precursor for the synthesis of a wide range of specialized organophosphorus compounds. Its reactivity at the phosphorus-chlorine bond allows for the introduction of various functionalities, leading to the development of novel phosphine (B1218219) ligands, catalysts, and other organophosphorus molecules with applications across diverse chemical fields.

The nucleophilic substitution of the chloride atom is a common synthetic route to produce a variety of derivatives. For instance, reaction with organometallic reagents such as Grignard or organolithium reagents can yield tertiary phosphines with three different substituents.

One of the most significant applications of this compound as a precursor is in the synthesis of bulky electron-rich phosphine ligands. researchgate.net These ligands are highly sought after in catalysis, particularly for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.com The steric bulk of the adamantyl groups can enhance catalyst stability and activity, allowing for the coupling of challenging substrates.

Examples of specialized organophosphorus compounds synthesized from this compound or its derivatives include:

Di(1-adamantyl)alkylphosphines: These are synthesized by the reaction of Di(1-adamantyl)phosphine (which can be derived from the chlorophosphine) with alkyl halides. researchgate.net

Di(1-adamantyl)benzylphosphine (B1589746): This ligand has been used in various catalytic reactions, including Sonogashira coupling and ruthenium-catalyzed amination. sigmaaldrich.com

Tri(1-adamantyl)phosphine: This exceptionally bulky and electron-donating phosphine can be synthesized from di(1-adamantyl)phosphonium salts, which are accessible from di(1-adamantyl)phosphine. orgsyn.orgprinceton.edu

Di(1-adamantyl)phosphine oxide: This compound is a stable tautomer of di(1-adamantyl)phosphinous acid and is used in the synthesis of palladium precatalysts. acs.org

The development of these specialized compounds from this compound highlights its importance as a building block in organophosphorus chemistry, enabling the creation of tailored molecules for specific applications in catalysis and materials science. nih.gov

Q & A

Basic Research Questions

Synthesis and Characterization Q: What is the optimal synthetic route for preparing Di(1-adamantyl)chlorophosphine, and how is purity validated? A: this compound is synthesized via phosphorylation of adamantane using phosphorus trichloride under anhydrous conditions. The reaction proceeds through the intermediate di(1-adamantyl)phosphinic acid chloride, which is subsequently chlorinated to yield the final product in >85% yield on a multi-gram scale . Purity is validated using ³¹P NMR spectroscopy to confirm the absence of unreacted intermediates (e.g., phosphorus oxychlorides) and by elemental analysis (C, H, Cl) to ensure stoichiometric consistency. Mass spectrometry (EI-MS) further corroborates molecular weight integrity.

Steric and Electronic Properties Q: How do the steric and electronic properties of this compound influence its reactivity in coordination chemistry? A: The adamantyl substituents impose significant steric bulk (Tolman cone angle ~170°), which hinders nucleophilic attack at the phosphorus center while promoting selective ligand substitution. Electronically, the inductive effect of the alkyl groups slightly enhances the electrophilicity of the P–Cl bond. These properties are quantified using ³¹P NMR chemical shifts (δ ~100–120 ppm for P–Cl) and computational methods (DFT calculations for charge distribution) .

Advanced Research Questions

Catalytic Applications in Cross-Coupling Reactions Q: How does this compound enhance the performance of palladium catalysts in Buchwald–Hartwig amination? A: Ligands derived from this compound (e.g., Mor-DalPhos) stabilize low-coordinate palladium intermediates, accelerating oxidative addition and transmetallation steps. The steric bulk reduces β-hydride elimination, enabling efficient C–N bond formation at low Pd loadings (0.1–0.5 mol%) with aryl chlorides and heterocycles. Optimized protocols involve Pd:ligand ratios of 1:1.5, Cs₂CO₃ as a base, and toluene at 100°C for 12–24 hours .

Stability Under Oxidative Conditions Q: What methodologies assess the oxidative stability of this compound in air-sensitive reactions? A: Stability is evaluated via controlled exposure to O₂ or moisture in glovebox experiments, monitored by ³¹P NMR. The compound exhibits moderate air sensitivity, with P–Cl hydrolysis to phosphinic acid occurring over 2–4 hours in humid air. For catalytic systems, in situ generation of palladium complexes under inert atmospheres (N₂/Ar) is recommended to prevent ligand degradation .

Comparative Analysis with Bulky Phosphine Ligands Q: How does this compound compare to tris(1-adamantyl)phosphine (PAd₃) in transition-metal catalysis? A: Unlike PAd₃ (monodentate), this compound-derived ligands (e.g., bidentate Mor-DalPhos) enable chelation, improving catalyst stability. PAd₃ exhibits higher electron-donating capacity (Tolman electronic parameter ~5.5 vs. ~4.8 for Di(1-adamantyl) systems), but the latter’s steric profile suppresses unwanted side reactions in Suzuki-Miyaura couplings. Comparative studies use turnover number (TON) and Arrhenius activation energy (Eₐ) analyses .

Dynamic Behavior in Solution Q: Are there equilibrium phenomena or tautomeric interconversions observed in this compound derivatives? A: Derivatives such as N-lithio pyridyl imine adducts exhibit valence tautomerism between P(III) and P(V) states, resolved by variable-temperature ³¹P NMR. At 25°C, the equilibrium ratio (P(III):P(V) ≈ 3:1) shifts toward P(V) at lower temperatures (−40°C), attributed to steric strain relief. Kinetic studies (Eyring plots) reveal activation barriers of ~50 kJ/mol for interconversion .

Methodological Guidelines

- Synthetic Scale-Up : Multi-gram synthesis requires strict anhydrous conditions (Schlenk line) and slow addition of PCl₃ to adamantane at 0°C to minimize side reactions .

- Catalytic Screening : Test ligand:Pd ratios (1:1 to 1:3) in toluene/dioxane with Cs₂CO₃/KOtBu. Monitor conversion via GC-MS or ¹H NMR .

- Safety Protocols : Handle under inert atmospheres due to moisture sensitivity. Use PPE (gloves, goggles) and avoid inhalation (SDS Section 4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.